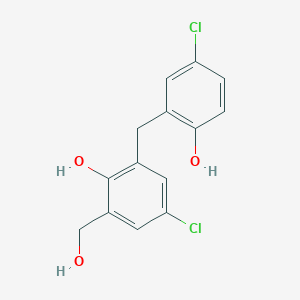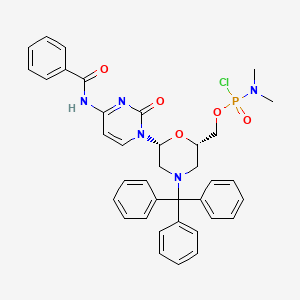
Defluoro-6-chloro Norfloxacin Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Photodegradation and Environmental Behavior
Photoinduced C-F Bond Cleavage
Research has shown that fluorinated 7-amino-4-quinolone-3-carboxylic acids, including norfloxacin, undergo photoinduced heterolytic defluorination in water. This process generates aryl cations, leading to the formation of corresponding phenols, and is influenced by the presence of electron-donating substituents. The photostability of these compounds varies based on their molecular structure, with ofloxacin showing higher photostability due to an 8-alkoxy derivative that makes defluorination inefficient. This study provides insight into the photochemical pathways that could affect defluoro-6-chloro Norfloxacin Hydrochloride in aqueous environments (Fasani et al., 1999).
Degradation in Aqueous Solutions
Investigations into the degradation of norfloxacin by gas-liquid phase dielectric barrier discharge plasma have demonstrated the cleavage of piperazine and quinolone rings, defluorination, and hydroxylation as major pathways. This suggests potential environmental degradation mechanisms for Defluoro-6-chloro Norfloxacin Hydrochloride (Xu et al., 2020).
Photocatalytic Degradation
The photocatalytic degradation of norfloxacin using BiOBr/iron oxides hybrid photocatalyst under visible light has shown that superoxide radicals and hydroxyl radicals play a significant role. The degradation pathway involves piperazine ring transformation, decarboxylation, and defluorination, highlighting potential photocatalytic methods for the degradation of Defluoro-6-chloro Norfloxacin Hydrochloride in water systems (Guo et al., 2017).
Reaction with Other Substances
- Complexation with Aluminium (III) Ion: Studies on the fluorescence reaction and complexation equilibria between norfloxacin and aluminium (III) ion in a chloride medium may provide a basis for understanding how Defluoro-6-chloro Norfloxacin Hydrochloride interacts with metal ions, forming complexes that could influence its environmental fate and behavior (Djurdjević et al., 1995).
Environmental Exposure and Risk Assessment
- Risk Assessment in Wastewater: The environmental exposure and risk assessment of fluoroquinolone antibacterial agents, including norfloxacin, in wastewater highlight the importance of understanding the environmental presence, removal efficiencies during wastewater treatment, and potential ecotoxicological impacts. This research is essential for assessing the environmental risks associated with Defluoro-6-chloro Norfloxacin Hydrochloride (Golet et al., 2002).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of Defluoro-6-chloro Norfloxacin Hydrochloride involves the introduction of a chlorine atom and the removal of a fluorine atom from Norfloxacin. The resulting compound is then reacted with hydrochloric acid to form the hydrochloride salt.", "Starting Materials": [ "Norfloxacin", "Chlorine gas", "Sodium hydroxide", "Hydrochloric acid", "Water" ], "Reaction": [ "Norfloxacin is dissolved in water and sodium hydroxide is added to adjust the pH to 10-11.", "Chlorine gas is bubbled through the solution until a yellow color develops.", "The solution is then acidified with hydrochloric acid to a pH of 2-3.", "The resulting solid is filtered and washed with water to yield Defluoro-6-chloro Norfloxacin.", "Defluoro-6-chloro Norfloxacin is then dissolved in hydrochloric acid and the solution is heated to 60-70°C for several hours.", "The solution is cooled and the resulting solid is filtered and washed with water to yield Defluoro-6-chloro Norfloxacin Hydrochloride." ] } | |
Número CAS |
67681-86-1 |
Fórmula molecular |
C₁₆H₁₈ClN₃O₃·HCl |
Peso molecular |
335.793646 |
Sinónimos |
6-Chloro-1-ethyl-1,4-dihydro-4-oxo-7-(1-piperazinyl)-, hydrochloride-3-quinolinecarboxylic Acid; Norfloxacin impurity F_x000B_ |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(6-Amino-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methanol 4-methylbenzenesulfonate](/img/structure/B1145027.png)
![[4,5,6-Triacetyloxy-2-(bromomethyl)oxan-3-yl] acetate](/img/structure/B1145030.png)